

Spectroscopic data for 3-Methyl-2-butanol (NMR, IR, MS)

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Compound of Interest

Compound Name: 3-Methyl-2-butanol

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An In-depth Technical Guide to the Spectroscopic Data of **3-Methyl-2-butanol**

Introduction

3-Methyl-2-butanol (IUPAC name: 3-methylbutan-2-ol) is a secondary alcohol with the chemical formula $C_5H_{12}O$.^[1] It serves as a valuable model compound in spectroscopic studies due to its distinct structural features, which give rise to characteristic signals in various spectroscopic analyses. This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **3-Methyl-2-butanol**, intended for researchers, scientists, and professionals in drug development.

Spectroscopic Data

The spectroscopic data for **3-Methyl-2-butanol** are summarized in the following tables, providing a clear and concise reference for its structural characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectral Data

The proton NMR spectrum of **3-Methyl-2-butanol** displays distinct signals corresponding to the different proton environments in the molecule.^[2]

Chemical Shift (δ) [ppm]	Multiplicity	Integration	Assignment
~3.55 - 3.62	Multiplet	1H	CH-OH
~1.77	Multiplet	1H	CH(CH ₃) ₂
~1.18	Doublet	3H	CH ₃ -CH(OH)
~0.93, ~0.88	Doublet	6H	(CH ₃) ₂ -CH
Variable	Singlet	1H	OH

Data sourced from a 90 MHz spectrum in CDCl₃. Chemical shifts can vary slightly depending on the solvent and spectrometer frequency.[\[1\]](#)

¹³C NMR Spectral Data

The ¹³C NMR spectrum of **3-Methyl-2-butanol** shows five distinct signals, indicating five unique carbon environments.[\[3\]](#)[\[4\]](#) The two methyl groups attached to C3 are non-equivalent due to the chiral center at C2.[\[3\]](#)[\[4\]](#)

Chemical Shift (δ) [ppm]	Carbon Assignment
~72.75	C2 (CH-OH)
~35.08	C3 (CH)
~19.93	C1 (CH ₃)
~18.15	C4 or C5 (CH ₃)
~17.90	C4 or C5 (CH ₃)

Data sourced from a 25.16 MHz spectrum in CDCl₃.[\[1\]](#)

Infrared (IR) Spectroscopy

The IR spectrum of **3-Methyl-2-butanol** exhibits characteristic absorption bands that are indicative of its functional groups.[\[2\]](#)

Frequency (cm ⁻¹)	Vibration Type	Functional Group
~3600-3200 (broad)	O-H stretch	Alcohol
~2960-2870	C-H stretch	Alkane
~1470-1450	C-H bend	Alkane
~1380-1370	C-H bend (gem-dimethyl)	Alkane
~1100-1050	C-O stretch	Secondary Alcohol

Characteristic absorption bands for secondary alcohols.[2]

Mass Spectrometry (MS)

The mass spectrum of **3-Methyl-2-butanol** often does not show a prominent molecular ion peak ($m/z = 88$).[5][6] The fragmentation pattern is dominated by alpha cleavage and dehydration.[7][8]

m/z	Relative Intensity	Proposed Fragment
88	Low to absent	$[M]^+$ (Molecular Ion)
73	Moderate	$[M - CH_3]^+$
70	Low	$[M - H_2O]^+$
55	Moderate	$[C_4H_7]^+$
45	High (often base peak)	$[CH(OH)CH_3]^+$
43	High	$[CH(CH_3)_2]^+$

Fragmentation is a key indicator of the structure of alcohols in mass spectrometry.[7] The base peak at m/z 45 is a common fragment for secondary alcohols resulting from alpha cleavage.[6][7]

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are crucial for reproducibility and accurate interpretation.

NMR Spectroscopy Sample Preparation and Acquisition

- **Sample Preparation:** For a standard ^1H or ^{13}C NMR spectrum, accurately weigh 5-20 mg of **3-Methyl-2-butanol** for ^1H NMR or 20-50 mg for ^{13}C NMR.[\[9\]](#)
- **Solvent Selection:** Dissolve the sample in approximately 0.6 mL of a deuterated solvent, such as chloroform-d (CDCl_3), in a clean NMR tube.[\[9\]](#)[\[10\]](#) CDCl_3 is a common choice for nonpolar organic compounds.[\[9\]](#)
- **Homogenization:** Gently vortex or sonicate the sample to ensure complete dissolution and a homogeneous solution.[\[9\]](#)
- **Transfer:** Carefully transfer the solution into a 5 mm NMR tube to a height of about 4-5 cm.[\[9\]](#)
- **Acquisition:** Place the NMR tube in the spectrometer. The acquisition for a ^1H spectrum is typically rapid, while a ^{13}C spectrum may require a longer acquisition time. For identifying the types of carbons (CH , CH_2 , CH_3), a Distortionless Enhancement by Polarization Transfer (DEPT) experiment can be performed.[\[11\]](#)[\[12\]](#)

IR Spectroscopy Sample Preparation and Acquisition (Neat Liquid)

- **Sample Preparation:** As **3-Methyl-2-butanol** is a liquid, a "neat" spectrum can be obtained without a solvent.[\[13\]](#)[\[14\]](#)
- **Cell Preparation:** Place one to two drops of the pure liquid onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).[\[13\]](#)[\[14\]](#)
- **Sample Mounting:** Place a second salt plate on top of the first to create a thin liquid film between the plates.[\[14\]](#)[\[15\]](#)
- **Acquisition:** Mount the "sandwich" plates in the sample holder of the IR spectrometer and acquire the spectrum.[\[13\]](#)[\[14\]](#) A background spectrum should be collected beforehand.[\[16\]](#)

- Cleaning: After analysis, the salt plates should be cleaned with a suitable solvent like acetone and stored in a desiccator.[\[14\]](#)

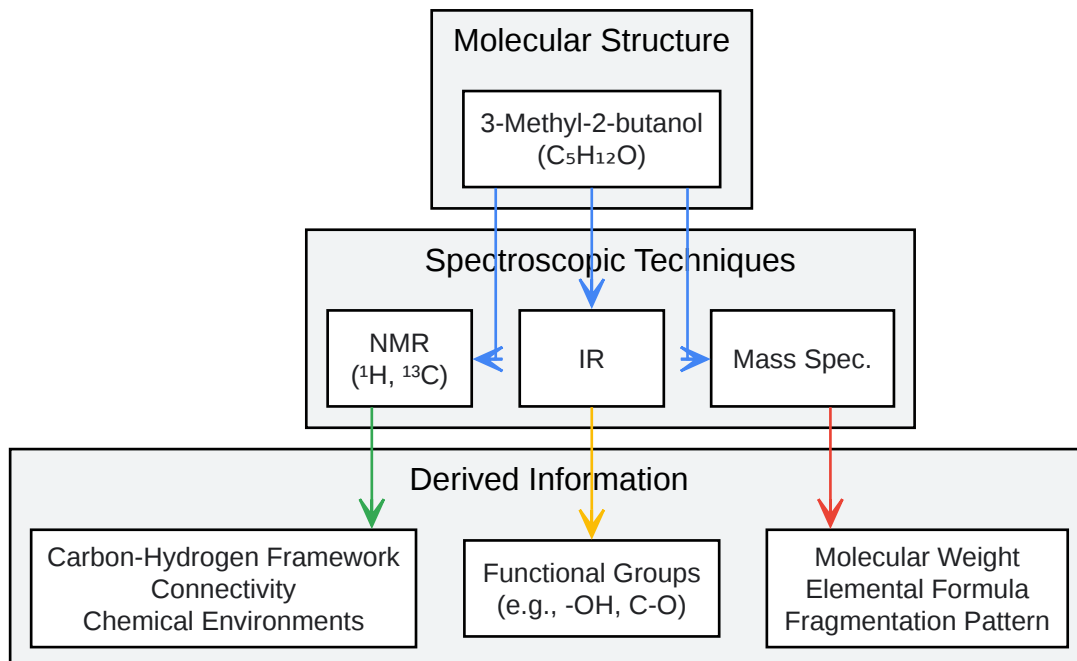
Mass Spectrometry Sample Preparation and Acquisition (Electron Ionization)

- Sample Introduction: For a volatile liquid like **3-Methyl-2-butanol**, the sample can be introduced into the mass spectrometer via direct injection or through a gas chromatograph (GC-MS).[\[17\]](#)
- Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV for Electron Impact ionization), causing the molecule to lose an electron and form a molecular ion ($[M]^+$).[\[18\]](#)[\[19\]](#)
- Fragmentation: The molecular ion, being highly energetic, undergoes fragmentation to produce smaller, characteristic ions.[\[18\]](#)
- Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.[\[18\]](#)
- Detection: A detector records the abundance of each ion, generating the mass spectrum.[\[18\]](#)

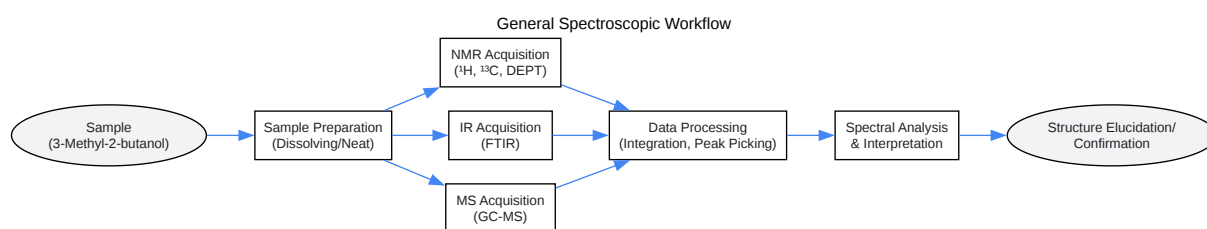
Visualizations

The following diagrams illustrate the relationships between the spectroscopic techniques and a general workflow for analysis.

Spectroscopic Analysis of 3-Methyl-2-butanol

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Caption: Relationship between spectroscopic techniques and structural information.

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Caption: Simplified workflow for spectroscopic analysis.

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